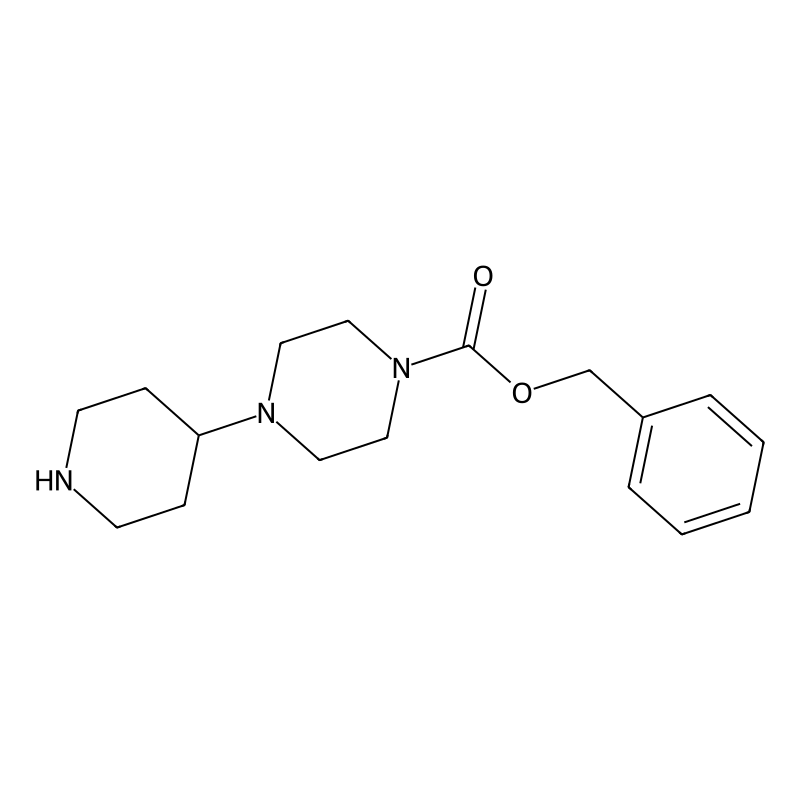

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a complex organic compound characterized by its structural features, which include a benzyl group, a piperidine moiety, and a piperazine ring. This compound is classified as a piperazine derivative and is of significant interest in medicinal chemistry due to its unique functional groups that facilitate various modifications and applications in drug design. The presence of the benzyl group enhances lipophilicity and membrane permeability, potentially improving pharmacokinetic properties .

The chemical reactivity of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is largely influenced by the functional groups present in its structure. The piperazine and piperidine rings can undergo various nucleophilic substitutions and electrophilic additions, allowing for the synthesis of derivatives with altered biological activities. For example, modifications to the carboxylate group can lead to different ester or amide derivatives, each with distinct properties and potential therapeutic effects .

Preliminary studies indicate that Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate exhibits significant biological activities. Its mechanism of action typically involves interactions with specific receptors or enzymes, which are influenced by the structural characteristics of the piperazine and piperidine rings. Research suggests potential applications in treating neurological disorders and inhibiting certain enzymes involved in cancer progression .

The synthesis of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate generally involves several key steps:

- Formation of Piperidine Derivative: The initial step often includes the preparation of a tert-butoxycarbonyl-protected piperidine.

- Piperazine Ring Formation: The next step involves reacting the piperidine derivative with a suitable piperazine precursor.

- Benzylation: Finally, the introduction of the benzyl group is achieved through alkylation reactions.

These steps can vary based on specific synthetic routes chosen by researchers, allowing for variations in yield and purity .

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate has several promising applications in medicinal chemistry:

- Neurological Disorders: Its potential as a therapeutic agent for conditions such as anxiety and depression.

- Cancer Treatment: Acting as an inhibitor for enzymes involved in cancer progression.

- Drug Design: Serving as a scaffold for developing new drugs due to its versatile chemical structure .

Studies focusing on the interactions of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate with biological targets have shown that modifications to its structure can significantly influence binding affinity and selectivity towards specific receptors or enzymes. These findings highlight its potential as a valuable candidate for further investigation in drug development .

Several compounds share structural similarities with Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylic acid | Lacks benzyl group | More reactive but less stable |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Similar structure without benzyl group | Alters pharmacological profile |

| 1-Benzyl-4-piperidone | Simpler structure lacking piperazine ring | Used in different synthetic applications |

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate stands out due to its combination of a protected piperidine ring and a benzyl-substituted piperazine ring, providing an advantageous balance between stability and reactivity that is beneficial for drug design.

The piperazine-piperidine hybrid architecture in Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate offers unique advantages for molecular interactions. Piperazine, a six-membered ring with two nitrogen atoms at positions 1 and 4, provides two sites for functionalization, enabling the introduction of diverse substituents. The adjacent piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, enhances lipophilicity, improving membrane permeability and bioavailability.

This hybrid system adopts a chair-like conformation, minimizing steric strain while maximizing hydrogen-bonding potential. The piperidine nitrogen’s basicity (pKa ~10.5) facilitates protonation under physiological conditions, enhancing solubility and receptor binding. Meanwhile, the piperazine nitrogens (pKa ~5.5 and ~9.5) allow pH-dependent ionization, enabling precise modulation of drug-receptor interactions. Structural studies demonstrate that the spatial arrangement of these rings supports dual-target engagement, a key feature in multifactorial diseases like cancer and neurodegenerative disorders.

Role of Carbamate Protecting Groups in Heterocyclic Synthesis

The benzyl carbamate group (-O(CO)OCH2C6H5) in this compound serves dual roles: it acts as a temporary protecting group during synthesis and influences the final molecule’s bioactivity. Carbamates are preferred over esters or carbonates due to their stability under acidic and basic conditions, which prevents premature degradation during multi-step reactions.

In synthetic routes, the carbamate protects the piperazine nitrogen during functionalization of the piperidine ring. Deprotection via hydrogenolysis or catalytic transfer hydrogenation yields primary amines, which are pivotal for forming salt bridges or coordinating metal ions in enzymatic active sites. For instance, in fatty acid amide hydrolase (FAAH) inhibitors, the exposed amine interacts with catalytic serine residues, enhancing inhibitory potency.

Nucleophilic Displacement Strategies for Piperazine Functionalization

Nucleophilic displacement reactions represent a cornerstone methodology for piperazine functionalization, with kinetic studies revealing substantial mechanistic insights into the reactivity patterns governing these transformations. The nucleophilic substitution behavior of piperazine derivatives follows well-established principles of nucleophilic aromatic substitution, with reaction rates demonstrating strong dependence on nucleophile basicity and steric factors [1].

Comprehensive kinetic investigations utilizing 1-fluoro-2,4-dinitrobenzene as an electrophilic substrate have established quantitative structure-reactivity relationships for biothiol nucleophiles. The second-order rate constants for nucleophilic attack at 25°C in aqueous media demonstrate a clear correlation with nucleophile pKa values: L-cysteine ethyl ester (pKa 6.50) exhibits a rate constant of 5.45 ± 0.17 M⁻¹s⁻¹, while N-acetylcysteine (pKa 9.50) shows significantly enhanced reactivity at 95.63 ± 3.28 M⁻¹s⁻¹ [1]. This trend reflects the fundamental principle that increased nucleophile basicity correlates with enhanced nucleophilicity in nucleophilic aromatic substitution reactions.

Comparative studies examining the relative reactivity of cyclic secondary amines toward 2,4-dichloro-3,5-dinitrobenzoate have revealed important selectivity patterns. The nucleophilic rate constants decrease in the order: piperidine > piperazine > morpholine > thiomorpholine [2]. This reactivity sequence correlates with the electron-donating capacity of the heterocyclic systems and the availability of the nitrogen lone pair for nucleophilic attack. The presence of the additional nitrogen atom in piperazine, while providing a second nucleophilic center, also introduces electronic deactivation through inductive effects, resulting in intermediate reactivity compared to piperidine.

Mechanistic investigations support a stepwise nucleophilic aromatic substitution pathway proceeding through formation of a Meisenheimer complex intermediate. The large negative activation entropies observed across multiple substrate-nucleophile combinations indicate significant ordering in the transition state, consistent with associative substitution mechanisms [3] [4]. For piperazine-containing palladium complexes, kinetic studies demonstrate that the π-accepting properties of the piperazine ring enhance the electrophilicity of the metal center, facilitating nucleophilic substitution with rate constants reaching 65.5 ± 7 M⁻¹ for L-methionine substitution [3].

Carbamate Protection/Deprotection Kinetic Studies

Carbamate protecting groups, particularly benzyl carbamate systems, exhibit complex kinetic behavior during deprotection processes that significantly impacts synthetic efficiency. Detailed mechanistic studies of tert-butoxycarbonyl deprotection under acidic conditions have revealed an unusual second-order dependence on hydrochloric acid concentration, suggesting a multi-step mechanism involving protonation, fragmentation, and ion-pair separation [5].

The deprotection kinetics of benzyl carbamate systems demonstrate strong solvent dependence, with polar protic solvents generally facilitating the process through stabilization of ionic intermediates. In toluene-propanol mixtures, the deprotection follows second-order kinetics with respect to acid concentration, indicating that two acid molecules participate in the rate-determining step [5]. This mechanistic pathway involves initial protonation of the carbamate oxygen, followed by fragmentation to generate a tert-butyl cation and carbamic acid, with the second acid molecule facilitating ion-pair separation through general acid catalysis.

Nucleophilic deprotection methodologies utilizing 2-mercaptoethanol in the presence of potassium phosphate tribasic provide alternative pathways with distinct mechanistic features. These reactions proceed through nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alcohol component [6]. The mechanistic pathway circumvents issues associated with acid-sensitive functional groups and provides enhanced selectivity for substrates bearing multiple protecting groups.

Spectrophotometric studies of 4-nitrophenyl carbamate deprotection have established quantitative relationships between pH and deprotection rates. The 4-nitrophenol leaving group (pKa 7.15) enables colorimetric monitoring of the deprotection process, with the yellow 4-nitrophenolate ion serving as a direct indicator of reaction progress [7]. These studies demonstrate that deprotection efficiency increases substantially under basic conditions, with optimal rates observed at pH values significantly above the pKa of the leaving group.

The stability of benzyl carbamate protecting groups toward various reaction conditions has been systematically evaluated across multiple solvent systems. In dimethyl sulfoxide, benzyl carbamate exhibits exceptional stability with minimal hydrolysis even under moderately acidic conditions, while acetonitrile promotes more facile deprotection through enhanced solvation of ionic intermediates [8]. These solvent effects reflect the complex interplay between substrate solvation, transition state stabilization, and product ion stabilization during the deprotection process.

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed methodologies have revolutionized piperazine functionalization through the development of highly efficient cross-coupling protocols. Palladium-catalyzed Buchwald-Hartwig amination reactions represent the most broadly applicable approach for constructing carbon-nitrogen bonds in piperazine systems, with catalyst loadings as low as 2-3 mol% providing excellent yields under optimized conditions [9].

The regioselectivity of palladium-catalyzed piperazine arylation reactions follows predictable steric control, with coupling preferentially occurring at the less hindered nitrogen atom. Studies utilizing 2,3-dichlorophenylpiperazine derivatives demonstrate that steric hindrance around one nitrogen center effectively directs the coupling reaction to the alternate nitrogen, providing regioselective access to mono-arylated products [10]. This selectivity pattern has proven invaluable in the synthesis of pharmaceutically relevant compounds where precise control over substitution patterns is essential.

Mechanistic investigations of iridium-catalyzed piperazine synthesis through head-to-head imine coupling have revealed a unique [3+3] cycloaddition pathway. The [IrCl(cod)(PPh₃)] catalyst system facilitates the stereoselective formation of 2,3,5,6-tetrasubstituted piperazines with complete diastereoselectivity, yielding exclusively the 2R,3R,5R,6R configuration [11]. The addition of trimethylamine N-oxide as a co-catalyst dramatically accelerates the reaction, reducing reaction times from hours to minutes while maintaining excellent selectivity.

Rhodium-catalyzed carbonylation reactions of N-(2-pyridinyl)piperazines proceed through a distinctive dual C-H activation mechanism involving both dehydrogenation and carbonylation steps. The reaction demonstrates remarkable regioselectivity for C-H bonds α to the pyridine-substituted nitrogen, with electronic effects playing a crucial role in substrate reactivity [12]. Electron-withdrawing substituents on the pyridine ring enhance reactivity, while electron-donating groups on the piperazine nitrogen increase reaction rates through increased nucleophilicity.

The development of specialized ruthenium catalysts for ring-closing metathesis applications has enabled efficient macrocyclization reactions involving piperazine-containing substrates. The Hoveyda-Grubbs second-generation catalyst demonstrates exceptional functional group tolerance and provides high yields even with sterically demanding substrates [13]. Catalyst design modifications, including the incorporation of quinoxaline ligands, have produced bench-stable catalysts with enhanced selectivity profiles, particularly valuable for complex pharmaceutical intermediates.

Solvent Effects on Ring-Closing Metathesis

Solvent selection plays a critical role in determining the efficiency and selectivity of ring-closing metathesis reactions involving piperazine-containing substrates. Systematic studies examining eight diverse solvents have revealed complex relationships between solvent polarity, substrate reactivity, and catalyst stability [14].

The polarity parameter framework, utilizing Abraham's hydrogen-bonding descriptors (Aj + Bj values), provides a quantitative basis for understanding solvent effects. Tetrahydrofuran (Aj + Bj = 0.84) serves as a baseline solvent, while the marginally more polar dioxane (Aj + Bj = 0.86) provides improved yields, increasing from 72% to 76% in model macrocyclization reactions [14]. This enhancement reflects improved solvation of polar transition states during the metathesis process.

Dimethylformamide, with its significantly higher polarity parameter (Aj + Bj = 1.23), delivers the highest yields (84%) but with reduced selectivity due to competing side reactions [14]. The enhanced reactivity in polar aprotic solvents reflects stabilization of the charged intermediates formed during catalyst initiation and propagation steps. However, the reduced selectivity stems from enhanced rates of competing olefin isomerization processes that become more favorable in highly polar media.

Comparative kinetic studies utilizing specialized ruthenium catalysts have demonstrated dramatic solvent-dependent rate variations. Ethyl acetate provides propagation rates approximately four times faster than chloroform, toluene, or tetrahydrofuran, while maintaining excellent functional group compatibility [15]. These rate enhancements reflect optimal coordination sphere solvation around the ruthenium center, facilitating both substrate binding and product release during the catalytic cycle.

The development of environmentally sustainable solvents for ring-closing metathesis has led to the identification of 4-methyltetrahydropyran as an effective alternative to traditional ethereal solvents. This solvent demonstrates exceptional performance with the Ru3d catalyst system, providing yields exceeding 99% while maintaining excellent selectivity even at elevated temperatures [16]. The enhanced selectivity reflects reduced propensity for carbon-carbon double bond migration, a common side reaction that compromises product quality in ring-closing metathesis applications.

Mechanistic studies indicate that solvent effects operate through multiple pathways, including differential stabilization of catalyst intermediates, modulation of substrate-catalyst binding equilibria, and competitive coordination of solvent molecules to the metal center. The complex interplay between these factors necessitates empirical optimization for each substrate class, with the optimal solvent system often representing a compromise between reaction rate, selectivity, and practical considerations such as product isolation and environmental impact.

| Reaction Type | Temperature (°C) | Rate Constant/Value | Nucleophile/Substrate | Solvent/Conditions |

|---|---|---|---|---|

| Piperazine Nucleophilic Substitution (FDNB) | 25 | 5.45 ± 0.17 M⁻¹s⁻¹ | L-Cysteine ethyl ester (pKa 6.50) | Aqueous media [1] |

| Piperazine Nucleophilic Substitution (FDNB) | 25 | 21.32 ± 0.66 M⁻¹s⁻¹ | Cysteine (pKa 8.10) | Aqueous media [1] |

| Piperazine Nucleophilic Substitution (FDNB) | 25 | 66.90 ± 1.62 M⁻¹s⁻¹ | Glutathione (pKa 8.75) | Aqueous media [1] |

| Piperazine Nucleophilic Substitution (FDNB) | 25 | 95.63 ± 3.28 M⁻¹s⁻¹ | N-Acetylcysteine (pKa 9.50) | Aqueous media [1] |

| Carbamate Deprotection (Boc-protected amine) | Variable | Second-order HCl dependence | Thioester substrate | Toluene/propan-2-ol [5] |

| Palladium(II)-Piperazine Substitution | 25 | 65.5 ± 7 M⁻¹ | L-Methionine | Aqueous solution [3] |

| Palladium(II)-Piperazine Substitution | 25 | 15.52 ± 0.82 M⁻¹s⁻¹ | Thiourea | Aqueous solution [3] |

| Solvent | Polarity Parameter (Aj + Bj) | Ring-Closing Metathesis Performance | Relative Rate |

|---|---|---|---|

| Tetrahydrofuran | 0.84 | Good baseline performance | Baseline [14] |

| Dioxane | 0.86 | Improved yield (76% vs 72% in THF) | +5% yield [14] |

| Dimethylformamide | 1.23 | Highest yield (84%) but lower selectivity | +17% yield [14] |

| Ethyl acetate | Moderate | Four-fold faster propagation rates | 4× faster [15] |

| 4-Methyltetrahydropyran | Similar to THF | Excellent selectivity with Ru3d catalyst | High selectivity [16] |

| Metal Catalyst | Reaction Type | Yield (%) | Selectivity | Temperature (°C) |

|---|---|---|---|---|

| PdCl₂[P(o-tol)₃]₂ | Piperazine N-arylation | 50 (optimized) | Regioselective (less hindered N) | 100 [9] |

| [IrCl(cod)(PPh₃)] | Imine head-to-head coupling | 94 (gram scale) | Single diastereoisomer | 25 [11] |

| Rh₄(CO)₁₂ | Piperazine C-H carbonylation | Variable | Regioselective α to N-pyridine | 160 [12] |

| Ru3d catalyst | Selective ring-closing metathesis | >99 | Excellent | 40-80 [16] |